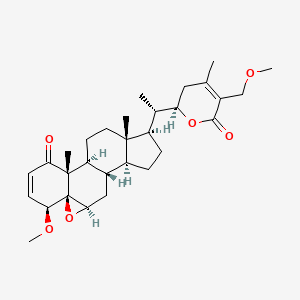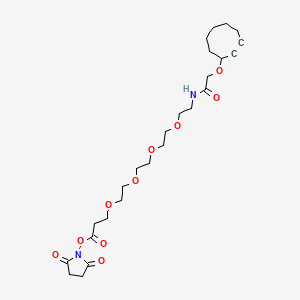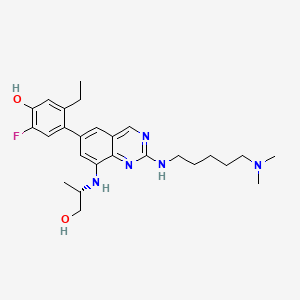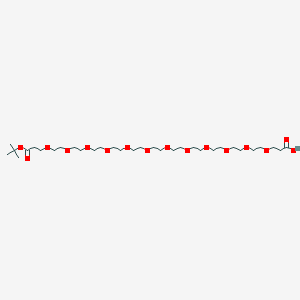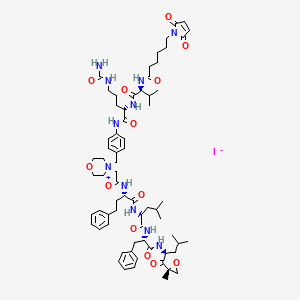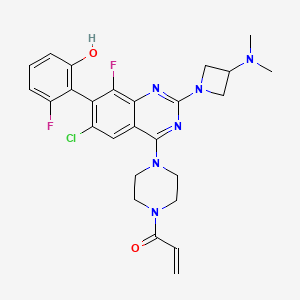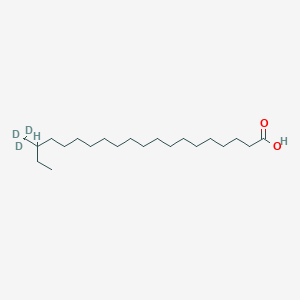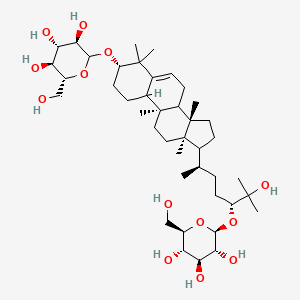
11-Deoxymogroside IIE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Deoxymogroside IIE:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxymogroside IIE involves the extraction of mogrosides from Siraitia grosvenorii using methods such as ethanol extraction and carbon dioxide extraction . The complexities of the mogroside structures make their purification and synthesis challenging . Biotransformation and enzymatic conversion are commonly used methods to convert mogrosides into specific forms, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from dried Siraitia grosvenorii fruits using solvents like ethanol . The extracted mogrosides are then purified through various chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Deoxymogroside IIE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Applications De Recherche Scientifique
11-Deoxymogroside IIE has a wide range of scientific research applications:
Chemistry:
- Used as a natural sweetener in food chemistry .
- Studied for its potential as a precursor for synthesizing other bioactive mogrosides .
Biology:
- Investigated for its inhibitory effects against the Epstein Barr virus activation .
- Explored for its antioxidant and anti-inflammatory properties .
Medicine:
- Potential therapeutic agent for managing diabetes and obesity due to its natural sweetness and low-calorie content .
- Studied for its role in modulating blood glucose levels .
Industry:
Mécanisme D'action
The mechanism of action of 11-Deoxymogroside IIE involves its interaction with various molecular targets and pathways:
Antiviral Activity: Inhibits the activation of Epstein Barr virus by interfering with viral replication processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
- Mogroside II B
- 11-Deoxymogroside III
- 7-Oxo-mogroside II E
- 7-Oxo-mogroside V
- 11-Oxomogroside II A1
- 11-Oxomogroside IV
Comparison: 11-Deoxymogroside IIE is unique due to its specific glycosylation pattern and its potent biological activities . Compared to other mogrosides, it has a distinct inhibitory effect against Epstein Barr virus activation and exhibits unique antioxidant and anti-inflammatory properties .
Propriétés
Formule moléculaire |
C42H72O13 |
|---|---|
Poids moléculaire |
785.0 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(3S,9R,13R,14S)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(9-13-29(39(4,5)51)55-37-35(50)33(48)31(46)26(20-44)53-37)22-15-16-42(8)27-12-10-23-24(40(27,6)17-18-41(22,42)7)11-14-28(38(23,2)3)54-36-34(49)32(47)30(45)25(19-43)52-36/h10,21-22,24-37,43-51H,9,11-20H2,1-8H3/t21-,22?,24?,25-,26-,27?,28+,29-,30-,31-,32+,33+,34-,35-,36?,37+,40+,41-,42+/m1/s1 |
Clé InChI |
MFGRLLKGMUFIPT-FMOQIQQKSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2CC[C@@]3([C@@]2(CC[C@@]4(C3CC=C5C4CC[C@@H](C5(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
